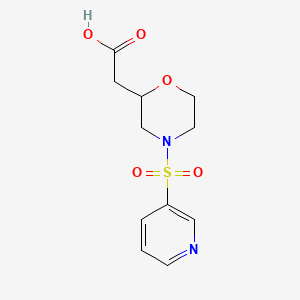![molecular formula C14H15ClFNO3S B7580086 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid](/img/structure/B7580086.png)
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties.
作用機序
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are lipid mediators of inflammation and pain. By inhibiting COX activity, 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It has also been shown to reduce the production of chemokines such as monocyte chemoattractant protein-1 (MCP-1) and regulated on activation, normal T cell expressed and secreted (RANTES). In addition, 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has been shown to reduce the infiltration of inflammatory cells such as neutrophils and macrophages into inflamed tissues.
実験室実験の利点と制限
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has several advantages for use in laboratory experiments. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. In addition, 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid in laboratory experiments. Its complex synthesis method and high cost may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid. One potential direction is to investigate its potential therapeutic applications in the treatment of other inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the mechanisms underlying its anti-inflammatory and analgesic effects in more detail. Finally, there is a need for further research on the safety and toxicity of 2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid in humans, as well as its potential drug interactions with other medications.
合成法
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid can be synthesized using a multistep process that involves the reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reagent such as thionyl chloride to form the final compound.
科学的研究の応用
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
特性
IUPAC Name |
2-[4-[2-(2-chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3S/c15-11-2-1-3-12(16)10(11)7-13(18)17-4-5-21-8-9(17)6-14(19)20/h1-3,9H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAQMXKBCNPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=C(C=CC=C2Cl)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]thiomorpholin-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)

![2-[4-(3-Chloro-2-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580054.png)
![2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid](/img/structure/B7580059.png)
![2-[2-[(2-Thiophen-2-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580064.png)
![2-[2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580072.png)
![[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7580077.png)
![2-[2-[(4-Ethylbenzoyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580088.png)
![2-(aminomethyl)-N-methyl-N-[2-(2-methylphenoxy)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7580089.png)
![2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B7580100.png)
![2-[4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7580105.png)